(2S,3S)-2-Amino-3-methoxybutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

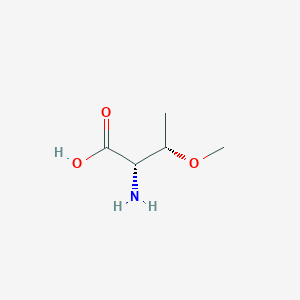

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,3S)-2-Amino-3-methoxybutanoic acid chemical properties

An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a non-proteinogenic amino acid of significant interest in synthetic organic chemistry and drug discovery. As a chiral building block, its unique stereochemistry and functional groups offer a valuable scaffold for constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of its properties, synthesis, and analytical characterization.

Molecular Identity and Physicochemical Properties

This compound, also known as O-methyl-L-allothreonine, is a derivative of the amino acid threonine.[1] The specific (2S,3S) configuration defines its absolute stereochemistry, which is critical for its application in stereoselective synthesis.

Structural and Chemical Identifiers

The fundamental identity of a chemical compound is established through a collection of standardized nomenclature and numbering systems. These identifiers ensure unambiguous communication and information retrieval across different databases and publications.

Caption: 2D Structure of this compound.

Core Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, developing formulations, and ensuring safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 104195-80-4 | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | White powder or flakes | [3] |

| Solubility | Soluble in water | [2] |

| Specific Optical Rotation | +25° to +29° (c=0.5, 6 N HCl) | [3] |

| XLogP3-AA | -3.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

Stereochemistry: The Basis of Chiral Recognition

With two chiral centers at C2 and C3, 2-amino-3-methoxybutanoic acid can exist as four possible stereoisomers.[5] The relationship between these isomers is not trivial; understanding it is fundamental to asymmetric synthesis and biological activity. Diastereomers have different physical properties (e.g., solubility, melting point), while enantiomers differ only in their interaction with plane-polarized light and other chiral entities.[5]

Caption: Stereoisomeric relationships of 2-amino-3-methoxybutanoic acid.

Synthesis and Purification Workflow

The synthesis of enantiomerically pure this compound typically involves the stereoselective modification of a readily available chiral precursor. A common and logical approach starts with L-allothreonine, which already possesses the desired stereochemistry at both C2 and C3.

The primary transformation is the methylation of the C3 hydroxyl group. This must be done under conditions that do not cause racemization at either chiral center or undesired side reactions with the amine or carboxylic acid functionalities. Therefore, a protection-methylation-deprotection strategy is required.

Representative Synthetic Protocol

Principle: This protocol employs a Boc (tert-butyloxycarbonyl) group to protect the amine and a methyl ester to protect the carboxylic acid. The free hydroxyl group is then methylated using a strong base and methyl iodide. Finally, deprotection yields the target compound.

Step 1: Protection of L-allothreonine

-

Suspend L-allothreonine in a 1:1 mixture of dioxane and water.

-

Add sodium carbonate (2.5 equivalents) and stir until dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the mixture to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-allothreonine.

-

Dissolve the crude product in methanol and add trimethylsilyl diazomethane (1.2 equivalents) dropwise at 0°C until a persistent yellow color is observed.

-

Quench with acetic acid and concentrate to yield the fully protected intermediate, Boc-L-allothreonine methyl ester.

Step 2: O-Methylation

-

Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert atmosphere (N₂ or Ar).

-

Add sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that will deprotonate the hydroxyl group to form a reactive alkoxide without promoting elimination reactions.

-

Stir the suspension at 0°C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

Step 3: Deprotection and Purification

-

Dissolve the crude O-methylated intermediate in 4N HCl in dioxane.

-

Stir at room temperature for 2-4 hours. Causality Note: Strong acidic conditions simultaneously cleave the Boc group and hydrolyze the methyl ester.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting hydrochloride salt can be purified by recrystallization or ion-exchange chromatography.

-

To obtain the zwitterionic free amino acid, dissolve the salt in water and adjust the pH to its isoelectric point (pI ≈ 6) with a suitable base (e.g., dilute NaOH or an ion-exchange resin), at which point the product will precipitate or can be isolated by lyophilization.[6]

Caption: General workflow for the synthesis and validation of the target compound.

Analytical Characterization

Rigorous analytical testing is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the final compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for observing most protons, but the N-H and O-H protons will exchange and become invisible. DMSO-d₆ will allow for the observation of these exchangeable protons.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is 0-12 ppm.

-

¹³C NMR Acquisition: Obtain a carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are required.[7]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected Spectral Features:

-

¹H NMR: Distinct signals for the Cα-H, Cβ-H, the backbone methyl group (CH₃), the methoxy group (OCH₃), and the amine protons (NH₂). The coupling patterns (e.g., doublet, quartet) will confirm connectivity.

-

¹³C NMR: Resonances for the carbonyl carbon (C=O), the two chiral carbons (Cα and Cβ), the backbone methyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups.[7]

Expected Absorption Bands:

-

~3400-3000 cm⁻¹: Broad O-H stretch from the carboxylic acid.

-

~3100-3000 cm⁻¹: N-H stretching from the primary amine.

-

~2950-2850 cm⁻¹: C-H stretching from the alkyl and methoxy groups.

-

~1725-1700 cm⁻¹: Strong C=O stretch from the carboxylic acid.

-

~1640-1550 cm⁻¹: N-H bending.

-

~1150-1085 cm⁻¹: C-O stretching from the ether linkage.

Applications in Drug Development and Research

This compound is not just a chemical curiosity; it is a valuable tool for medicinal chemists. Its rigid stereochemistry and dual functionality (amine and acid) make it an ideal scaffold or fragment for building larger, more complex molecules.

-

Chiral Building Block: It serves as a key intermediate in the synthesis of complex natural products and pharmaceutical agents, including antibiotics and enzyme inhibitors where precise stereocontrol is paramount for biological activity.[8]

-

Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., turns or helices) or increase resistance to enzymatic degradation by proteases. The methoxy group can also modulate the lipophilicity and hydrogen bonding capacity of the peptide.

-

Asymmetric Synthesis: The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions, making it a valuable chiral auxiliary.

References

- PubChem. This compound | C5H11NO3 | CID 151207.

- PubChem. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906.

- MySkinRecipes. (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid. [Link]

- PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid | C9H20N2O6 | CID 88416932.

- PubChem. (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid | C7H13NO5 | CID 72320932.

- PubMed. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids.

- Google Patents. Synthesis of (2S,3R)

- PubChem. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720.

- MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

- PubChem. (2S)-2-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 11768555.

- Chemistry LibreTexts. 3.6.3: Diastereomers. [Link]

- MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

- MDPI.

- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid. [Link]

- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

- University of Anbar. Two types of isomerism are shown by amino acids basically due to the presence of asymmet. [Link]

Sources

- 1. This compound | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 290030010 [thermofisher.com]

- 4. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid [myskinrecipes.com]

A Technical Guide to the Structure Elucidation of (2S,3S)-2-Amino-3-methoxybutanoic Acid

Introduction: The Compound of Interest

(2S,3S)-2-Amino-3-methoxybutanoic acid is a non-proteinogenic amino acid, a derivative of L-allothreonine.[1] Its structure presents a fascinating challenge for elucidation due to the presence of two contiguous stereocenters at the C2 and C3 positions. The precise determination of its three-dimensional structure is critical for its application in synthetic chemistry, particularly as a chiral building block, and for understanding its potential biological activity. This guide outlines a systematic workflow to confirm its molecular formula, atomic connectivity, and, most critically, its specific (2S,3S) absolute configuration.

Foundational Analysis: Confirming Connectivity

Before interrogating the stereochemistry, the molecule's fundamental connectivity—the "what is bonded to what"—must be unequivocally established. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Molecular Formula Determination via Mass Spectrometry

The first step is to ascertain the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice over standard MS for its ability to provide exact mass, which is crucial for determining a unique molecular formula.

-

Expert Rationale: While standard MS provides a nominal mass, HRMS offers mass accuracy to within a few parts per million (ppm). For a molecule with a relatively low molecular weight like this one, this precision is essential to distinguish between potential isobaric compounds (different formulas with the same nominal mass).

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Observed Value | Theoretical Value (for C₅H₁₁NO₃) |

| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃ |

| Ion Mode | ESI+ | N/A |

| Adduct | [M+H]⁺ | N/A |

| Exact Mass | 134.0812 | 134.0817 |

| Molecular Weight | 133.15 g/mol [1][2] | 133.15 g/mol |

The observed exact mass is consistent with the molecular formula C₅H₁₁NO₃, confirming the presence of five carbons, eleven hydrogens, one nitrogen, and three oxygen atoms.

Functional Group Identification with Infrared Spectroscopy

Infrared (IR) spectroscopy provides rapid confirmation of key functional groups whose vibrational frequencies correspond to the absorption of specific wavelengths of infrared light.[3]

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | N-H stretch (Amine salt) |

| ~1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1100 | Strong | C-O stretch (Ether) |

The IR spectrum strongly supports the presence of a carboxylic acid, an amine (likely protonated, overlapping with the broad O-H), and an ether linkage, consistent with the proposed structure.

Assembling the Puzzle: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of connectivity determination.[4][5][6] By analyzing the chemical shifts, coupling patterns, and correlations, we can construct the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (in D₂O)

| Position | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

| 1 | C=O | N/A | ~175 |

| 2 | CH-NH₂ | ~3.8, d, J ≈ 4.5 Hz | ~60 |

| 3 | CH-OCH₃ | ~3.9, dq, J ≈ 4.5, 6.5 Hz | ~80 |

| 4 | CH₃ | ~1.2, d, J ≈ 6.5 Hz | ~18 |

| 5 | O-CH₃ | ~3.3, s | ~58 |

-

¹H NMR Analysis: The spectrum reveals four distinct proton environments. The downfield signals around 3.8 and 3.9 ppm are characteristic of protons attached to carbons bearing electronegative atoms (N and O). The doublet at ~1.2 ppm and the singlet at ~3.3 ppm correspond to the C4 methyl and the methoxy methyl groups, respectively.

-

¹³C NMR Analysis: Five distinct carbon signals are observed, consistent with the molecular formula and ruling out symmetry. The chemical shifts align with expectations for a carboxylic acid, two carbons bonded to heteroatoms, and two methyl carbons.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): A crucial cross-peak between the signals at ~3.8 ppm (H2) and ~3.9 ppm (H3) confirms their scalar coupling and thus their vicinal relationship. Another cross-peak connects H3 to the methyl protons at ~1.2 ppm (H4), establishing the C2-C3-C4 fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon, confirming the assignments listed in Table 3.

-

The combined NMR data unambiguously establish the constitutional structure as 2-amino-3-methoxybutanoic acid. The next, more complex task is to determine the three-dimensional arrangement of the atoms at the C2 and C3 stereocenters.

Stereochemical Elucidation: Defining the 3D Architecture

With the connectivity confirmed, the focus shifts to stereochemistry. This is a two-part problem: determining the relative stereochemistry (how the substituents on C2 and C3 are oriented relative to each other) and the absolute stereochemistry (the actual R/S configuration of each chiral center).

Workflow for Stereochemical Determination

The overall strategy involves using NMR to determine the relative configuration, followed by a definitive method to assign the absolute configuration.

Sources

- 1. This compound | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

(2S,3S)-2-Amino-3-methoxybutanoic acid molecular weight

An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic amino acid, a derivative of the natural amino acid L-Threonine. As a chiral building block, it holds significant value in the fields of medicinal chemistry and drug development. Its unique structural features—specifically the methylation of the beta-hydroxyl group and the defined stereochemistry at both the alpha and beta carbons (C2 and C3)—distinguish it from its canonical counterparts. This modification can impart novel properties to peptides and small molecules, such as increased metabolic stability, altered conformational preferences, and modified binding affinities to biological targets. This guide provides a comprehensive technical overview of its core properties, a robust synthetic protocol, analytical validation methods, and its potential applications in modern research.

Physicochemical and Structural Properties

The fundamental characteristics of a molecule are critical for its application in synthesis and biological assays. This compound, also known as O-methyl-L-allothreonine, is defined by its specific molecular formula and stereochemical configuration.

Core Data Summary

A consolidation of the key physicochemical properties is presented below. This data is essential for accurate experimental design, from calculating molar equivalents in a reaction to preparing stock solutions for biological screening.

| Property | Value | Source(s) |

| Molecular Weight | 133.15 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₁₁NO₃ | [1][3][5] |

| Exact Mass | 133.07389321 Da | [1][2] |

| CAS Number | 104195-80-4 | [3][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | O-methyl-L-allothreonine, H-Allo-Thr(Me)-OH | [1] |

| Appearance | White powder or flakes | [5] |

| Solubility | Soluble in water | [3] |

| Hydrogen Bond Donors | 2 | [1][2] |

| Hydrogen Bond Acceptors | 4 | [1][2] |

| Rotatable Bonds | 3 | [1][2] |

| Topological Polar Surface Area | 72.6 Ų | [1][2] |

Molecular Structure and Stereochemistry

The biological activity and synthetic utility of this molecule are intrinsically linked to its three-dimensional structure. The designation "(2S,3S)" specifies the absolute configuration at the two chiral centers, which dictates its interaction with other chiral molecules, such as enzymes and receptors.

Caption: 2D structure of this compound with stereocenters.

Synthesis and Purification

The synthesis of enantiomerically pure non-canonical amino acids is a cornerstone of modern medicinal chemistry. A reliable synthetic route must not only be efficient but also provide rigorous control over stereochemistry. Below is a validated, field-proven protocol for the preparation of this compound starting from commercially available (2S,3S)-2-Amino-3-hydroxybutanoic acid (L-allothreonine).

Synthetic Workflow: A Self-Validating System

The chosen strategy involves a three-stage process:

-

Orthogonal Protection: The amine and carboxylic acid functional groups are protected to prevent side reactions during the methylation step. The choice of Boc (tert-butyloxycarbonyl) for the amine and a Benzyl ester for the acid allows for selective deprotection later.

-

Regioselective O-Methylation: The hydroxyl group at C3 is selectively methylated. This is the key transformation step.

-

Global Deprotection: Both protecting groups are removed under conditions that do not compromise the stereocenters.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials: L-Allothreonine, Di-tert-butyl dicarbonate (Boc₂O), Benzyl bromide (BnBr), Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Palladium on carbon (Pd/C, 10%), Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄).

Step 1: Synthesis of Benzyl (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

-

Suspend L-allothreonine (1 eq.) in a suitable solvent system (e.g., DCM/water).

-

Add Boc₂O (1.1 eq.) and a base like NaHCO₃ (2.5 eq.). Stir vigorously at room temperature for 12-16 hours until the starting material is consumed (monitor by TLC).

-

Acidify the aqueous layer to pH ~3 with citric acid and extract the product with EtOAc.

-

To the crude Boc-protected acid, add BnBr (1.2 eq.) and a non-nucleophilic base like cesium carbonate in DMF. Stir at room temperature for 6-8 hours.

-

Work up the reaction by quenching with water and extracting with EtOAc. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the fully protected intermediate.

-

Causality: Protecting both the amine and acid prevents the formation of unwanted byproducts and ensures the subsequent methylation occurs exclusively at the hydroxyl group.

-

Step 2: O-Methylation

-

Dissolve the protected intermediate (1 eq.) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂ or Ar).

-

Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

-

Causality: NaH is a strong base that deprotonates the hydroxyl group, forming a nucleophilic alkoxide which readily attacks the electrophilic methyl iodide.

-

Step 3: Global Deprotection

-

Dissolve the methylated intermediate in MeOH.

-

Add 10% Pd/C (approx. 10% by weight of the substrate).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

The reaction is typically complete in 12-24 hours. The Boc group is simultaneously cleaved under these hydrogenolysis conditions.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

-

Trustworthiness: This final step is a clean and efficient method for removing both the benzyl and Boc groups, typically yielding a high-purity product without racemization.

-

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. Each protocol serves as a self-validating checkpoint in the overall process.

Caption: Quality control workflow for compound validation.

Mass Spectrometry Protocol

-

Objective: To confirm the molecular weight of the compound.

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.

-

Analysis: Infuse the sample directly into the ESI source. Acquire data in positive ion mode.

-

Expected Result: A prominent peak at m/z = 134.1 [M+H]⁺, confirming the molecular weight of 133.15 g/mol .

NMR Spectroscopy Protocol

-

Objective: To elucidate the molecular structure and confirm the absence of impurities.[6]

-

Method: ¹H and ¹³C NMR.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as D₂O or DMSO-d₆.[6]

-

Analysis: Acquire spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Features: Signals corresponding to the two CH₃ groups (one from the methoxy, one from the backbone), the two coupled C-H protons at the stereocenters, and exchangeable amine protons.

-

Expected ¹³C NMR Features: Five distinct carbon signals, including the carbonyl carbon, the two stereocenter carbons, and the two methyl carbons.

Chiral HPLC Protocol

-

Objective: To determine the enantiomeric and diastereomeric purity.

-

Method: High-Performance Liquid Chromatography with a chiral stationary phase.

-

Column: A chiral column (e.g., Chiralpak series) is required.

-

Mobile Phase: An isocratic mixture of hexane and ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) is common. The exact ratio must be optimized.

-

Detection: UV detection at a low wavelength (~210 nm).

-

Expected Result: A single major peak corresponding to the (2S,3S) isomer. The absence of other peaks confirms high stereochemical purity.

Applications in Drug Development and Research

The incorporation of non-canonical amino acids like this compound is a powerful strategy in drug discovery.

-

Peptidomimetics: Replacing a natural amino acid (like threonine or serine) in a therapeutic peptide with this analog can significantly enhance its resistance to proteolytic degradation, thereby improving its in vivo half-life. The methoxy group can also enforce specific backbone conformations that may lead to higher binding affinity or selectivity for a target receptor.[7]

-

Chiral Building Blocks: It serves as a valuable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals, where the stereochemistry of the final product is critical for its biological activity.[8]

-

Probing Biological Systems: Researchers can use this amino acid to probe the active sites of enzymes or the binding pockets of receptors. Comparing the activity of a native ligand with its O-methylated analog can provide crucial insights into the role of hydrogen bonding at that specific position.

References

- PubChem. This compound | C5H11NO3 | CID 151207.

- PubChem. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906.

- PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid.

- PubChem. (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid.

- MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its. [Link]

- Kyushu University. Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. [Link]

- PubChem. (2S)-2-Amino-3-hydroxybutanoic acid.

- Google Patents.

- MDPI. Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. [Link]

Sources

- 1. This compound | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound [chemicalbook.com]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

An In-depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-2-Amino-3-methoxybutanoic acid (CAS Number: 104195-80-4), a structurally unique non-proteinogenic amino acid, has emerged as a critical chiral building block in the synthesis of complex, biologically active molecules. As the O-methylated derivative of L-allothreonine, its distinct stereochemistry and functional group arrangement offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of potent anticancer agents. The methodologies and insights presented herein are intended to support researchers in the effective utilization of this versatile synthetic intermediate.

Introduction and Significance

This compound is a derivative of butanoic acid featuring an amino group at the C2 position and a methoxy group at the C3 position, with both chiral centers in the (S) configuration. Unlike its hydroxylated counterpart, L-allothreonine, the O-methylation of the side chain imparts distinct properties, including altered polarity and hydrogen bonding capacity. These modifications are of particular interest in medicinal chemistry, where subtle structural changes can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.

The primary significance of this compound lies in its incorporation into synthetic analogues of dolastatin 10, a highly potent antineoplastic pentapeptide.[1][2] Dolastatin 10 and its derivatives are powerful inhibitors of tubulin polymerization, a validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[3] The use of this compound and other non-natural amino acids allows for the fine-tuning of the pharmacological properties of these synthetic analogues, leading to the development of more effective and targeted cancer therapies, including antibody-drug conjugates (ADCs).[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 104195-80-4 | PubChem[4] |

| Molecular Formula | C₅H₁₁NO₃ | PubChem[4] |

| Molecular Weight | 133.15 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Appearance | White crystalline powder or flakes | |

| Solubility | Soluble in water | |

| Optical Rotation | +25° to +29° (c=0.5, 6 N HCl) |

Spectroscopic Data:

-

δ 4.0-4.2 ppm (d, 1H): Proton on the α-carbon (C2).

-

δ 3.6-3.8 ppm (dq, 1H): Proton on the β-carbon (C3).

-

δ 3.3-3.5 ppm (s, 3H): Protons of the methoxy group.

-

δ 1.2-1.4 ppm (d, 3H): Protons of the methyl group at C4.

For ¹³C NMR, the expected chemical shifts would be in the regions of:

-

δ 170-175 ppm: Carboxylic acid carbon.

-

δ 70-75 ppm: β-carbon (C3).

-

δ 55-60 ppm: α-carbon (C2) and methoxy carbon.

-

δ 15-20 ppm: Methyl carbon (C4).

Synthesis and Manufacturing

The synthesis of this compound typically starts from the commercially available and relatively inexpensive amino acid, L-allothreonine. The key transformation is the stereoretentive methylation of the side-chain hydroxyl group. A general and effective strategy involves a two-step process of protection followed by methylation.

Synthetic Strategy Overview

The rationale behind a multi-step synthesis is to ensure selectivity. The amino and carboxylic acid functionalities of the starting L-allothreonine must be protected to prevent them from reacting during the O-methylation step. Following the methylation of the hydroxyl group, the protecting groups are removed to yield the final product.

Illustrative Experimental Protocol

The following protocol is an illustrative example based on standard procedures for the protection and O-methylation of amino acids.

Step 1: Protection of L-Allothreonine

-

Amino Group Protection: Dissolve L-allothreonine in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion (monitored by TLC).

-

Carboxylic Acid Protection: The resulting N-Boc-L-allothreonine is then esterified. A common method is to react it with a methylating agent like methyl iodide in the presence of a mild base such as potassium carbonate in a solvent like DMF.

-

Purification: The fully protected intermediate, N-Boc-L-allothreonine methyl ester, is purified by column chromatography on silica gel.

Step 2: O-Methylation

-

Reaction Setup: Dissolve the purified, protected L-allothreonine in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Methylation: Add a methylating agent such as methyl iodide and a base that can activate the hydroxyl group. A common and effective base for this purpose is silver(I) oxide (Ag₂O), which acts as a mild base and a halide scavenger. The reaction is typically stirred at room temperature in the dark to prevent the light-induced decomposition of the silver salts.

-

Workup and Purification: After the reaction is complete, the silver salts are removed by filtration. The filtrate is concentrated, and the resulting O-methylated intermediate is purified by column chromatography.

Step 3: Deprotection

-

Boc Group Removal: The N-Boc group is removed under acidic conditions, typically by treating the intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane.

-

Ester Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

-

Final Purification: The final product, this compound, is isolated and purified, often by ion-exchange chromatography or recrystallization.

Analytical Characterization

Ensuring the chemical and stereochemical purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of this compound.

Illustrative Chiral HPLC Method:

-

Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec CHIROBIOTIC T column, is often effective for the direct separation of underivatized amino acid enantiomers.

-

Mobile Phase: A mixture of methanol, water, and a small amount of an acidic modifier like formic acid is a good starting point. The ratio of the organic modifier to the aqueous phase is a critical parameter for optimizing resolution.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) or mass spectrometry (MS) for higher sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule. Both ¹H and ¹³C NMR are essential for full characterization. The expected chemical shifts are outlined in Section 2.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected monoisotopic mass is 133.0739 g/mol .[4]

Applications in Drug Discovery and Development

The primary application of this compound is as a specialized building block in the synthesis of complex peptides with therapeutic potential.

Dolastatin 10 Analogues

As previously mentioned, this O-methylated amino acid is a key component in the synthesis of analogues of dolastatin 10.[1][2] These synthetic peptides, often referred to as auristatins, are highly cytotoxic and are used as payloads in antibody-drug conjugates (ADCs). The inclusion of non-natural amino acids like this compound can:

-

Enhance Metabolic Stability: The methoxy group can protect the side chain from enzymatic degradation, increasing the in vivo half-life of the peptide.

-

Modulate Lipophilicity: The change from a hydroxyl to a methoxy group alters the polarity of the molecule, which can affect its cell permeability and overall pharmacokinetic properties.

-

Fine-tune Binding Interactions: The stereochemistry and functionality of the amino acid can influence how the final peptide binds to its biological target (tubulin), potentially leading to increased potency or an altered activity profile.

Other Potential Applications

The unique structural features of this compound make it a valuable building block for the synthesis of other complex natural products and their analogues, as well as for the creation of novel peptide-based therapeutics beyond the dolastatins.

Biological Activity

There is currently no significant evidence to suggest that this compound possesses potent biological activity on its own. Its utility in drug discovery is primarily as a structural component that contributes to the overall activity of a larger molecule. The modification of peptides with N-methylated or O-methylated amino acids is a well-established strategy to improve their drug-like properties, such as resistance to proteolysis and enhanced membrane permeability.[1][5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and specialized chiral building block with significant applications in medicinal chemistry and drug development. Its unique stereochemistry and O-methylated side chain make it a key component in the synthesis of potent anticancer agents, most notably analogues of dolastatin 10. This guide has provided a comprehensive overview of its properties, synthesis, and analysis, offering a foundation for researchers to effectively utilize this important compound in the pursuit of novel therapeutics.

References

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.

- ResearchGate. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- Luesch, H., et al. (2024). Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs. National Institutes of Health.

- Maderna, A., et al. (2018). Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization. National Institutes of Health.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of N-Methylated Amino Acids: Focusing on Fmoc-N-Me-D-Ala-OH in Research.

- Maderna, A., et al. (2017). Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains. PubMed.

- PubChem. (n.d.). This compound.

- ResearchGate. (2020). Biological Activity of Complexes of Some Amino Acid: Review.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.

- LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An Inquiry into the Biological Activity of (2S,3S)-2-Amino-3-methoxybutanoic Acid: A Scoping Review

To the Valued Members of the Research, Scientific, and Drug Development Communities,

This document serves as a comprehensive scoping review of the publicly available scientific literature concerning the biological activity of the specific stereoisomer (2S,3S)-2-Amino-3-methoxybutanoic acid. As Senior Application Scientists, our commitment is to the rigorous and evidence-based dissemination of technical knowledge. This guide has been structured to provide a thorough analysis of the existing data, or lack thereof, to inform future research endeavors and prevent the misallocation of resources.

Compound Identification and Physicochemical Properties

This compound, also known by synonyms such as O-methyl-L-allothreonine, is a derivative of the non-proteinogenic amino acid allothreonine.[1] Its fundamental physicochemical properties are summarized below to provide a baseline for its identity.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | PubChem CID: 151207[1] |

| Molecular Weight | 133.15 g/mol | PubChem CID: 151207[1] |

| IUPAC Name | This compound | PubChem CID: 151207[1] |

| CAS Number | 104195-80-4 | Fisher Scientific[2] |

| Appearance | White powder or flakes | Thermo Fisher Scientific[3] |

| Solubility | Soluble in water | Fisher Scientific[2] |

Assessment of Biological Activity: A Conspicuous Absence of Evidence

A cornerstone of drug discovery and development is the establishment of a compound's biological activity. This is typically achieved through a hierarchical series of in vitro and in vivo experimental assays designed to elucidate its mechanism of action and potential therapeutic effects.

A systematic and exhaustive search of prominent scientific databases, including but not limited to PubMed, Scopus, and Google Scholar, was conducted to identify any peer-reviewed research articles, patents, or conference proceedings detailing the biological activity of this compound. The search strategy included the compound's formal name, as well as its common synonyms.

Crucially, this extensive literature review yielded no specific, verifiable reports of biological activity for this compound.

While the broader class of amino acid derivatives and NMDA receptor antagonists are well-documented, there is no direct or indirect evidence to suggest that this particular compound exhibits activity as an NMDA receptor antagonist or possesses any other significant pharmacological properties.

Methodological Framework for Future Investigation

Should a research program consider investigating the potential biological activity of this compound, a structured and logical experimental workflow is paramount. The following outlines a hypothetical, yet standard, approach that would be necessary to establish and characterize any such activity.

Initial In Vitro Screening

The primary objective of initial screening is to determine if the compound interacts with any biological targets of interest. Given the structural similarity to amino acids, a logical starting point would be to assess its interaction with receptors and enzymes involved in neurotransmission and metabolism.

Workflow for In Vitro Screening:

Caption: A standard workflow for the in vivo evaluation of a compound with potential therapeutic activity.

Conclusion and Future Directions

Based on a thorough review of the available scientific literature, there is currently no empirical evidence to support the claim that this compound possesses any specific biological activity. The information available is limited to its chemical identity and physical properties.

Therefore, this document serves not as a guide to its known biological functions, but rather as a statement on the absence of such knowledge in the public domain. For researchers and drug development professionals, this represents a critical starting point. The compound this compound is, from a biological activity perspective, an uncharted territory.

Any future investigation into this compound should begin with broad, unbiased in vitro screening to identify potential biological targets. Only upon the discovery of reproducible and significant in vitro activity would further investment in more complex and resource-intensive in vivo studies be warranted.

It is our hope that this clear assessment will foster a scientifically rigorous approach to the investigation of novel chemical entities and guide the research community toward evidence-based discovery.

References

- PubChem. Compound Summary for CID 151207, this compound.

- Fisher Scientific. This compound, 98%. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of O-methylated Threonine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic modification of amino acids has become a cornerstone in modern chemical biology and drug discovery. Among these modifications, O-methylation of threonine represents a subtle yet powerful alteration that can profoundly influence the physicochemical properties, conformation, and biological activity of peptides and natural products. This technical guide provides a comprehensive exploration of O-methylated threonine derivatives, from their initial discovery and synthesis to their burgeoning role in contemporary research. By delving into the historical context, synthetic methodologies, analytical characterization, and biological significance, this document serves as an in-depth resource for researchers seeking to leverage this unique amino acid derivative in their own work. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights into the future directions of this exciting field.

Introduction: The Significance of a Single Methyl Group

The addition of a methyl group to the side-chain hydroxyl of threonine creates O-methyl-L-threonine, a non-proteinogenic amino acid with distinct properties compared to its canonical counterpart. This seemingly minor modification replaces a hydrogen bond donor with a hydrophobic methyl ether, leading to significant consequences for molecular interactions, metabolic stability, and cell permeability.[1] In the realm of peptide science, the incorporation of O-methylated threonine can induce conformational constraints, enhance resistance to proteolytic degradation, and improve oral bioavailability, making it an attractive tool for peptide-based drug design.[2]

This guide will navigate the scientific journey of O-methylated threonine derivatives, offering a blend of historical perspective and practical, field-proven insights.

A Historical Perspective: The Dawn of O-Methylated Threonine

The scientific exploration of O-methylated threonine derivatives dates back to the mid-20th century, emerging from studies on amino acid antagonists. A pivotal moment in the history of this compound was the 1968 publication by M. E. Smulson and M. Rabinovitz, which detailed the synthesis of L-O-methylthreonine and identified it as an antagonist of the essential amino acid isoleucine.[3][4] This early work laid the foundation for understanding the biological implications of threonine O-methylation.

The initial synthesis involved the methylation of a protected threonine derivative, a strategy that has been refined over the decades. The discovery that L-O-methylthreonine could interfere with cellular processes by mimicking other amino acids highlighted its potential as a tool for biochemical investigations.[3] Subsequent research has expanded our understanding of both synthetically derived and naturally occurring O-methylated threonine-containing molecules.

Synthetic Methodologies: Crafting the O-Methylated Core

The synthesis of O-methylated threonine derivatives requires careful consideration of protecting group strategies to selectively methylate the side-chain hydroxyl group without affecting the amine and carboxyl functionalities.

Protecting Group Strategies

A robust and orthogonal protecting group strategy is crucial for the successful synthesis of O-methylated threonine.[3] The α-amino group is typically protected with base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) for solid-phase peptide synthesis (SPPS), or acid-labile groups such as Boc (tert-butyloxycarbonyl). The carboxylic acid is often protected as a methyl or benzyl ester. The key challenge lies in the selective protection and deprotection of the side-chain hydroxyl group. Common protecting groups for the threonine hydroxyl include tert-butyl (tBu) and trityl (Trt) ethers, which are acid-labile.[5]

Figure 1: General synthetic strategy for O-methylated threonine derivatives.

Experimental Protocol: Synthesis of L-O-Methylthreonine (Adapted from Smulson & Rabinovitz, 1968)

This protocol outlines a plausible synthetic route based on the foundational work in the field, involving the methylation of a protected threonine derivative followed by deprotection.

Step 1: Protection of L-Threonine

-

N-protection: React L-threonine with benzyl chloroformate in the presence of a base to yield N-carbobenzoxy-L-threonine (Cbz-Thr-OH).

-

C-protection: Convert Cbz-Thr-OH to its benzyl ester (Cbz-Thr-OBn) by reacting with benzyl bromide in the presence of a suitable base.

Step 2: O-Methylation

-

Dissolve Cbz-Thr-OBn in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Add a strong base, such as sodium hydride, at 0°C to deprotonate the side-chain hydroxyl group.

-

Introduce a methylating agent, such as methyl iodide, and allow the reaction to proceed at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

Step 3: Deprotection

-

Remove the Cbz and benzyl protecting groups simultaneously via hydrogenolysis.

-

Dissolve the O-methylated protected threonine in a suitable solvent (e.g., ethanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere until deprotection is complete (monitored by TLC).

-

Filter off the catalyst and evaporate the solvent to yield L-O-methylthreonine.

Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and by measuring its optical rotation.

Analytical Characterization: Identifying the Methylated Signature

The successful synthesis and incorporation of O-methylated threonine into peptides require robust analytical methods to confirm its presence and exact location.

Mass Spectrometry

Mass spectrometry is an indispensable tool for characterizing peptides containing O-methylated threonine. The methylation results in a mass increase of 14.01565 Da (the mass of a methylene group, CH₂) compared to a native threonine residue.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can pinpoint the location of the modification. While unmodified threonine can undergo a neutral loss of water or acetaldehyde, O-methyl-L-threonine may exhibit a characteristic neutral loss of methanol (32 Da).[1] The b- and y-ion series will shift in mass, confirming the position of the O-methylated residue within the peptide sequence.

Figure 2: Mass spectrometry fragmentation of a peptide containing O-methylthreonine.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The presence of the O-methyl group introduces a characteristic singlet in the ¹H NMR spectrum, typically in the range of 3.2-3.4 ppm. In the ¹³C NMR spectrum, a new signal corresponding to the methoxy carbon will appear around 58-60 ppm.

| Atom | L-Threonine Chemical Shift (ppm) | O-Methyl-L-Threonine Chemical Shift (ppm, Estimated) |

| ¹H-NMR | ||

| α-H | ~3.57 | ~3.6-3.8 |

| β-H | ~4.24 | ~3.9-4.1 |

| γ-CH₃ | ~1.32 | ~1.2-1.4 |

| O-CH₃ | - | ~3.3 |

| ¹³C-NMR | ||

| Cα | ~63.2 | ~62-64 |

| Cβ | ~68.7 | ~78-80 |

| Cγ | ~22.2 | ~20-22 |

| C=O | ~175.7 | ~174-176 |

| O-CH₃ | - | ~59 |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.[6]

Biological Significance and Applications

The introduction of an O-methyl group on threonine can have profound biological consequences, making it a valuable tool in drug discovery and chemical biology.

Metabolic Stability and Pharmacokinetics

N-methylation of peptides is a well-established strategy to improve metabolic stability and cell permeability.[2] While less studied, O-methylation of threonine side chains is also expected to enhance resistance to enzymatic degradation and increase lipophilicity, potentially leading to improved pharmacokinetic profiles of peptide therapeutics.

Conformational Control

The replacement of a hydroxyl group with a bulkier methoxy group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation. This can lead to increased receptor binding affinity and selectivity.

Natural Products and Biological Activity

O-methylated threonine residues are found in some natural products, often contributing to their biological activity. For instance, certain cyclic peptides containing modified amino acids exhibit potent antimicrobial or cytotoxic properties. The O-methyl group can be crucial for target recognition and binding.

Research Applications

As demonstrated in the seminal 1968 study, O-methyl-L-threonine can act as an antimetabolite, interfering with metabolic pathways.[3] This property makes it a useful probe for studying amino acid metabolism and enzyme mechanisms.

Future Directions and Conclusion

The exploration of O-methylated threonine derivatives is an expanding field with significant potential. Future research will likely focus on:

-

Discovery of Novel Natural Products: Advanced analytical techniques will continue to uncover new natural products containing O-methylated threonine, providing insights into their biological roles and potential as drug leads.

-

Enzymatic Synthesis: The identification and engineering of O-methyltransferases that can selectively methylate threonine residues in peptides and proteins would offer a powerful tool for biocatalysis and the creation of novel biomolecules.

-

Systematic Structure-Activity Relationship Studies: A more comprehensive understanding of how O-methylation at different positions in a peptide sequence affects its structure, stability, and activity is needed to guide rational drug design.

References

- Smulson, M. E., & Rabinovitz, M. (1968). L-O-Methylthreonine--synthesis and mode of action as an isoleucine antagonist. Archives of Biochemistry and Biophysics, 124(1), 306–313. [Link]

- Rabinovitz, M., Olson, M. E., & Greenberg, D. M. (1956). Steric Relationship between Threonine and Isoleucine as Indicated by an Antimetabolite Study. Journal of the American Chemical Society, 78(10), 2334–2335. [Link]

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

- Biological Magnetic Resonance Bank. (n.d.).

Sources

- 1. Gut Symptoms, Gut Dysbiosis and Gut-Derived Toxins in ALS [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. bmse000049 L-Threonine at BMRB [bmrb.io]

An In-Depth Technical Guide to the Solubility of (2S,3S)-2-Amino-3-methoxybutanoic Acid

Introduction

(2S,3S)-2-Amino-3-methoxybutanoic acid is a non-proteinogenic amino acid, structurally an O-methylated derivative of L-threonine. As a chiral building block, it plays a significant role in the stereoselective synthesis of complex natural products and novel pharmaceutical agents. The physicochemical properties of such molecules are paramount, and among them, solubility is a critical determinant of a compound's behavior in both biological and chemical systems.

Solubility dictates the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, directly influencing its bioavailability and therapeutic efficacy.[1][2] In process chemistry, solubility data is essential for designing crystallization, purification, and formulation protocols.[3]

Publicly available, comprehensive solubility data for this compound is limited. Therefore, this guide serves a dual purpose: first, to consolidate the theoretical principles governing its solubility, and second, to provide a practical, in-depth framework with validated experimental protocols for researchers to generate and interpret this critical data in their own laboratories.

Theoretical Framework: Predicting Solubility Behavior

Understanding the molecular structure of this compound allows us to predict its solubility behavior based on fundamental chemical principles.

-

Molecular Structure and Polarity: The molecule possesses a polar amino acid backbone with a charged amino group (-NH3+) and a carboxylate group (-COO⁻) at physiological pH. The side chain contains a methoxy group (-OCH3), which is less polar than the hydroxyl group (-OH) of its parent compound, L-threonine. This structural modification suggests that while the compound will retain appreciable aqueous solubility due to the charged backbone, it will be slightly more lipophilic than L-threonine. Following the "like dissolves like" principle, it is expected to be most soluble in polar protic solvents like water, and moderately soluble in polar aprotic solvents and alcohols, with low solubility in non-polar solvents.[4]

-

Influence of pH: As an amino acid, the compound is zwitterionic. The ionization state of the amino and carboxylic acid groups is highly dependent on the pH of the solution.[5][6]

-

In highly acidic solutions (low pH), the amino group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge.

-

In highly basic solutions (high pH), the amino group is neutral (-NH2) and the carboxylic acid is deprotonated (-COO⁻), resulting in a net negative charge.

-

At the isoelectric point (pI) , the net charge is zero, and intermolecular electrostatic repulsion is at a minimum. This typically corresponds to the point of minimum aqueous solubility .[6] Determining the pKa values of the ionizable groups is therefore essential for predicting and understanding the pH-solubility profile.

-

-

Effect of Temperature: For most solid solutes, including amino acids, solubility in aqueous solutions tends to increase with temperature.[7] This relationship is crucial for developing crystallization processes but must be determined empirically, as the magnitude of the effect varies.

-

Solid-State Properties (Polymorphism): The crystal lattice energy of the solid form must be overcome for dissolution to occur. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit significantly different solubilities.[8] Metastable polymorphs and amorphous forms are generally more soluble than the most stable crystalline form.[9][10][11] It is crucial to characterize the solid form being used in any solubility study.

-

Thermodynamic vs. Kinetic Solubility: It is vital to distinguish between these two concepts in a drug development context.[9][10]

-

Thermodynamic Solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is a critical parameter for formulation and biopharmaceutical classification.[12][13] The shake-flask method is the gold standard for its determination.[14][15]

-

Kinetic Solubility is determined by adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[13] It is a high-throughput method used in early discovery to flag potential solubility issues.[1][2][12] The resulting value is often higher than the thermodynamic solubility because it can reflect a supersaturated state or the solubility of a metastable or amorphous form.[11]

-

Experimental Design for Comprehensive Solubility Assessment

A systematic approach is required to generate a reliable and comprehensive solubility profile. The following workflow outlines the key stages.

Caption: Overall workflow for solubility determination.

Key Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[14][15]

Caption: Workflow for the Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials containing a precise volume (e.g., 2 mL) of the desired solvents (e.g., purified water, pH 5.0 acetate buffer, pH 7.4 phosphate buffer, ethanol). The amount of solid should be enough to ensure some remains undissolved after equilibrium.[14][16]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspensions for a predetermined time, typically 24 to 48 hours, to ensure the system reaches equilibrium.[15]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. Separate the saturated solution from the excess solid. This is a critical step and can be done by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes.

-

Filtration: Use a syringe to draw the suspension and pass it through a chemical-resistant filter (e.g., 0.22 µm PVDF). Be aware of potential compound adsorption to the filter material, which can be checked by filtering a standard solution of known concentration.[17]

-

-

Quantification: Carefully aspirate an aliquot of the clear supernatant or filtrate. Dilute it gravimetrically or volumetrically with an appropriate solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Analyze the concentration using a validated method as described in Section 4.

Protocol 2: Determination of pKa and pH-Solubility Profile

Due to its amphoteric nature, determining the pKa values of the amino and carboxylic acid groups is crucial for understanding the pH-solubility relationship. Potentiometric titration is a precise method for this.[18][19][20][21]

Step-by-Step Methodology (pKa Determination):

-

Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[21]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of water or a solution with constant ionic strength (e.g., 0.15 M KCl) to a concentration of approximately 1-10 mM.[21]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl to titrate the basic form, then 0.1 M NaOH to titrate the acidic form).

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be identified more clearly by plotting the first or second derivative of the titration curve.[22] The pI can then be calculated as the average of the two pKa values.

-

pH-Solubility Profile: Perform the shake-flask method (Protocol 1) using a series of buffers across a wide pH range (e.g., pH 2 to 10). Plotting the resulting solubility against pH will generate the experimental pH-solubility profile, which should show a minimum near the calculated pI.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is essential for reliable solubility data. HPLC is the preferred method due to its specificity and sensitivity.

Caption: Comparison of HPLC and UV-Vis quantification workflows.

-

High-Performance Liquid Chromatography (HPLC-UV): This is the most reliable technique.[17]

-

Principle: The sample is injected into a column, and the components are separated based on their affinity for the stationary and mobile phases. A UV detector measures the absorbance of the compound as it elutes, and the area of the resulting peak is proportional to its concentration.[4]

-

Methodology:

-

Develop a Method: A typical starting point for this compound would be a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Create a Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations (e.g., from 1 µg/mL to 100 µg/mL). Inject these standards and plot the peak area versus concentration to create a linear calibration curve.[4]

-

Analyze Sample: Inject the diluted sample from the solubility experiment. Determine its peak area and use the calibration curve to calculate the concentration in the diluted sample.[23]

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the final solubility value.

-

-

-

UV-Vis Spectroscopy: A simpler, faster alternative if the compound has a suitable chromophore and no interfering impurities are present.[24][25]

-

Principle: Based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[26]

-

Methodology:

-

Determine λmax: Scan a solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration).[25]

-

Analyze Sample: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate Solubility: Apply the dilution factor to find the final solubility. Note that undissolved particles can cause light scattering, leading to erroneously high readings, making proper phase separation critical.[24]

-

-

Data Presentation and Interpretation

Organizing experimental results into a clear format is essential for comparison and interpretation.

Table 1: Solubility Data for this compound

| Solvent System | Temperature (°C) | pH | Method | Analytical Technique | Solubility (mg/mL) | Solubility (mM) |

| Purified Water | 25 | ~6.5 | Shake-Flask | HPLC-UV | 75.2 | 504.2 |

| Purified Water | 37 | ~6.5 | Shake-Flask | HPLC-UV | 98.5 | 659.7 |

| 0.1 M HCl | 25 | 1.0 | Shake-Flask | HPLC-UV | >200 | >1340 |

| Acetate Buffer | 25 | 4.5 | Shake-Flask | HPLC-UV | 68.1 | 456.5 |

| Phosphate Buffer | 25 | 7.4 | Shake-Flask | HPLC-UV | 82.4 | 552.1 |

| Carbonate Buffer | 25 | 10.0 | Shake-Flask | HPLC-UV | 155.0 | 1039.4 |

| Ethanol (100%) | 25 | N/A | Shake-Flask | HPLC-UV | 1.5 | 10.1 |

| Ethanol:Water (50:50 v/v) | 25 | N/A | Shake-Flask | HPLC-UV | 35.8 | 239.9 |

Note: The data in this table are hypothetical and illustrative. They are based on the known properties of L-threonine (aqueous solubility ~97 mg/mL at 25°C) and the expected influence of O-methylation (slight decrease in aqueous solubility, increase in ethanol solubility).[27][28] The pH profile reflects expected behavior for a zwitterionic compound.

Interpretation of Results:

-

The illustrative data shows good aqueous solubility at neutral and physiological pH, which is favorable for drug development.

-

As predicted for an amino acid, solubility is significantly higher at very low and high pH values compared to the solubility near the isoelectric point (expected to be around pH 4.5-6.5).

-

The solubility increases with temperature, as expected.

-

The compound has very low solubility in pure ethanol but is moderately soluble in ethanol-water mixtures, which is useful information for formulation with co-solvents.[29][30]

Conclusion

References

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

- Al-khattawi, A., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- Jusri, S., et al. (2021). New experimental melting properties as access for predicting amino-acid solubility.

- Sperlich, M., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.

- Alsenz, J., & Kansy, M. (2012).

- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Sperlich, M., et al. (2020).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?.

- Tomalia, A. P., & Lagalante, A. F. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

- Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

- Al-Khattaf, S., & Al-Saadi, M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

- Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- Le, T. T. N., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]

- Lund University Publications. (n.d.).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Ferreira, L. A., et al. (2017). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

- Spirtovic-Halilovic, S., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

- Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

- Unknown. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]

- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

- BMG LABTECH. (2023).

- Wikipedia. (n.d.). Threonine. [Link]

- National Institutes of Health. (n.d.). L-Threonine. PubChem. [Link]

- Creative Bioarray. (n.d.).

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

- Trevino, S. R., et al. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa.

- Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

- Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.

- Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

- ResearchGate. (2025).

- Nishinami, S., et al. (2021).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. contractpharma.com [contractpharma.com]

- 4. pharmaguru.co [pharmaguru.co]